7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H18FN5O3 and its molecular weight is 383.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are chemically related to the given compound, have been designed as water-soluble xanthine derivatives to improve solubility. These compounds have been evaluated for their potential in treating neurodegenerative diseases by acting as adenosine receptor antagonists and monoamine oxidase inhibitors. Dual-target-directed adenosine receptor antagonists were identified, showing promise for symptomatic and potentially disease-modifying treatments of neurodegenerative diseases, highlighting the significance of multitarget strategies in drug development (Brunschweiger et al., 2014).
Receptor Affinity and Pharmacological Evaluation
Another study on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents revealed their affinity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and showed potential psychotropic activity. These compounds, through their interaction with serotonin receptors, displayed anxiolytic and antidepressant properties, indicating their potential for psychiatric disorder treatments (Chłoń-Rzepa et al., 2013).
Synthetic Methodologies
Research on protective groups in the synthesis of substituted 1-benzyl-3,7-dihydro-1H-purine-2,6-diones highlighted the challenges of debenzylation and introduced alternative protective strategies. This study provides insights into synthetic methodologies that can be applied to the development of new derivatives of purine diones, essential for creating compounds with desired biological activities (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-23-16-15(17(26)24(2)19(23)27)25(11-12-5-7-13(20)8-6-12)18(22-16)21-10-14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOJNLQATQISDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.